molecular formula C11H15N3O2 B8718473 2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline

2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline

Cat. No. B8718473
M. Wt: 221.26 g/mol
InChI Key: FVGADYGIFYQENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Methylpyrrolidin-1-yl)-5-nitroaniline

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(2-methylpyrrolidin-1-yl)-5-nitroaniline

InChI

InChI=1S/C11H15N3O2/c1-8-3-2-6-13(8)11-5-4-9(14(15)16)7-10(11)12/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

FVGADYGIFYQENO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g (32.03 mmol) of 2-fluoro-5-nitroaniline and 4.9 ml (48.04 mmol) of 2-methylpyrrolidine (racemic) are placed in a screw reactor. The reactor is closed and the mixture is heated at 100° C. for 5 h. After cooling, the mixture is taken up with 100 ml of water and 100 ml of dichloromethane. The organic phase is separated, washed with 50 ml of a saturated solution of sodium chloride, dried over magnesium sulphate and then concentrated under reduced pressure. The resulting product is used as it is in the subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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